N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine
Description
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and an oxan-3-amine (tetrahydropyran-3-amine) moiety linked via a methylene bridge. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, contributing to diverse biological activities such as antimicrobial, antifungal, and anticancer properties .
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-5-11(6-3-1)14-17-16-13(19-14)9-15-12-7-4-8-18-10-12/h1-3,5-6,12,15H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGKQGONCFFXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NCC2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes.
Mode of Action
It is known that the oxadiazole ring in the compound can interact with biological targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions.
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a broad spectrum of biological activities, suggesting that they may affect multiple pathways.
Pharmacokinetics
In silico results indicated that similar compounds agree to the lipinski rules of five and theoretically present a positive oral bioavailability.
Biochemical Analysis
Biochemical Properties
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The compound also interacts with proteins involved in cell signaling pathways, potentially modulating their function and affecting cellular responses.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in gene expression and cellular responses. Additionally, the compound can activate certain signaling pathways by interacting with cell surface receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial and anticancer activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to inhibit key metabolic enzymes, leading to altered levels of metabolites involved in energy production and biosynthesis. Additionally, it can affect the activity of enzymes involved in detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production.
Biological Activity
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including its potential therapeutic applications in cancer and diabetes, as well as its mechanism of action.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its bioactive properties. The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. In vitro cytotoxic assays conducted on various cancer cell lines, including glioblastoma (LN229), demonstrated that compounds derived from the oxadiazole framework exhibit significant cytotoxic effects. Specifically, compounds identified in related studies showed effective induction of apoptosis in cancer cells by damaging their DNA .
Table 1: Cytotoxic Effects of Oxadiazole Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 5b | 12.5 | LN229 | DNA damage leading to apoptosis |
| 5d | 10.0 | LN229 | Induction of apoptosis |
| 5m | 15.0 | LN229 | Cell cycle arrest |
Antidiabetic Activity
In vivo studies using genetically modified Drosophila melanogaster models have shown that certain oxadiazole derivatives significantly lower glucose levels. Compounds such as 5d and 5f exhibited better antidiabetic activity compared to others tested . This suggests a potential for developing these compounds into therapeutic agents for managing diabetes.
Table 2: Antidiabetic Efficacy in Drosophila Models
| Compound | Glucose Level Reduction (%) | Model Used |
|---|---|---|
| 5d | 30% | Drosophila melanogaster |
| 5f | 25% | Drosophila melanogaster |
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular pathways:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes critical for cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells through DNA damage mechanisms.
- Regulation of Glucose Metabolism : Its antidiabetic properties may be linked to modulation of insulin signaling pathways or direct effects on glucose uptake mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives:
- Study on Anticancer Properties : A study focusing on the synthesis and evaluation of various oxadiazole derivatives found that specific modifications enhanced their anticancer efficacy against glioblastoma cells .
- Antidiabetic Effects in Model Organisms : Another investigation utilized Drosophila melanogaster to assess the glucose-lowering effects of synthesized oxadiazoles, revealing promising results for future therapeutic applications .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and diabetes management .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine has been tested against various bacterial strains, showing promising results in inhibiting growth.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole displayed potent activity against Staphylococcus aureus and Escherichia coli. The compound's structure allows for interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| N-[5-phenyloxadiazol] | 75% IL-6 | |
| Control (Dexamethasone) | 85% IL-6 |
Material Science Applications
1. Polymer Synthesis
This compound has potential applications in polymer chemistry as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
Case Study : Research conducted at a leading university explored the use of this compound in creating poly(oxadiazole) materials that exhibited excellent thermal resistance and flame retardancy. The synthesized polymers were characterized using thermogravimetric analysis (TGA), showing decomposition temperatures significantly higher than conventional polymers .
Comparison with Similar Compounds
Key Observations :
- Steric and Solubility Profiles : The oxan-3-amine group in the target compound offers a balance between solubility (via the oxygen atom in tetrahydropyran) and moderate steric bulk, contrasting with the lipophilic propan-2-amine in .
- Biological Activity: Substituents like thioxothiazolidinone () or sulfamoyl () significantly enhance antimicrobial potency compared to simpler amines.
Key Observations :
- Acid-catalyzed condensation () may introduce side reactions, whereas microwave methods minimize decomposition .
Physicochemical Properties
Comparative spectral and thermal data highlight substituent effects (Table 3).
Preparation Methods
Synthesis of 5-phenyl-1,3,4-oxadiazole Core
The 1,3,4-oxadiazole ring is commonly synthesized through cyclization reactions involving hydrazides and orthoesters or acid derivatives. According to a detailed procedure reported in the literature, the synthesis of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine, a closely related oxadiazole derivative, involves the following steps:
- Starting Material: Isonicotinic acid hydrazide (20 g, 145.6 mmol).
- Reagent: Triethyl orthobenzoate (135 mL) is added to the hydrazide.
- Reaction Conditions: The mixture is refluxed for 24 hours.
- Workup: Excess triethyl orthobenzoate is removed under reduced pressure; the residue is washed with cold ethanol.
- Purification: The product is recrystallized from ethanol to yield light yellow crystals.
- Yield: 29.17 g (89.8%).
- Characterization: Melting point 160–161°C; ¹H NMR confirms aromatic and oxadiazole protons.
This method leverages the cyclization of the hydrazide with the orthoester to form the oxadiazole ring bearing the phenyl substituent derived from the orthobenzoate.
Representative General Procedure for Analogous Oxadiazole Amines
Based on related synthetic routes for substituted N-[4(5-phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide derivatives, the following general approach is reported:
- Preparation of Oxadiazole Precursors: Reaction of isonicotinic acid hydrazide with triethyl orthobenzoate under reflux.
- Formation of Ylide Intermediates: Coupling of N-aminopyridinium salts with acyl or sulfonyl chlorides.
- Reduction Step: Partial reduction of N-ylides using mild reducing agents such as sodium borohydride in absolute ethanol to yield substituted amines.
Though this exact sequence targets pyridinyl derivatives, the methodology is adaptable to oxan-3-amine substitution by modifying the nucleophile and reaction conditions accordingly.
Data Table Summarizing Key Synthetic Parameters
Analytical and Characterization Data
The synthesized oxadiazole derivatives are typically characterized by:
- Melting Point: As an indicator of purity and identity (e.g., 160–161°C for 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine).
- ¹H NMR Spectroscopy: To confirm aromatic protons, methyl groups, and methylene linkers.
- Elemental Analysis: Carbon, hydrogen, and nitrogen content consistent with calculated values for the molecular formula.
- Mass Spectrometry: To confirm molecular weight and fragmentation patterns.
Research Findings and Considerations
- The use of triethyl orthobenzoate as a cyclization reagent provides high yields and purity in oxadiazole ring formation.
- Mild reducing agents like sodium borohydride enable selective reduction of intermediates without affecting sensitive functional groups.
- The synthetic route is amenable to scale-up due to straightforward reflux and purification steps.
- The attachment of oxan-3-amine via a methylene linker requires careful control of halomethylation and substitution conditions to avoid side reactions.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., oxadiazole ring protons at δ 7.3–8.4 ppm) and carbon backbone .
- FTIR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolves 3D structure, hydrogen bonding (e.g., N–H⋯N interactions), and π-stacking in the solid state .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .
How do structural modifications to the oxadiazole ring or oxan-3-amine moiety influence biological activity?
Q. Advanced
- Oxadiazole substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and receptor binding . Phenyl groups increase lipophilicity, improving membrane permeability .
- Oxan-3-amine modifications : Methylation of the amine (e.g., N-methyl derivatives) alters pharmacokinetics by reducing metabolic degradation .
- Case study : Replacing phenyl with thienyl groups in analogs reduces antimicrobial activity but enhances anticancer potential, highlighting target specificity .
How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Q. Advanced
- Molecular docking vs. in vitro assays : Discrepancies may arise from solvation effects or protein flexibility. For example, docking studies predicted strong binding to EGFR kinase, but low in vitro inhibition was observed due to poor solubility . Mitigation strategies:
- Solubility enhancement : Use co-solvents (e.g., DMSO) or formulate as nanoparticles .
- Dynamic simulations : Incorporate molecular dynamics to account for protein conformational changes .
- Data validation : Cross-check with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .
What strategies are effective for analyzing hydrogen-bonding networks and π-interactions in crystal structures of this compound?
Q. Advanced
- X-ray crystallography : Identifies N–H⋯N/O hydrogen bonds (e.g., bond lengths ~2.8–3.0 Å) and C–H⋯π interactions .
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) .
- Comparative studies : Contrast with analogs (e.g., thienyl vs. phenyl derivatives) to assess how substituents alter packing .
What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
Q. Advanced
- Side reactions : Over-alkylation or oxidation during scaling. Solutions:
- Stepwise purification : Use column chromatography after each step to isolate intermediates .
- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported I₂) reduce waste .
- Yield drops : From 70% (lab-scale) to <50% (pilot-scale) due to heat transfer inefficiencies. Mitigated via microwave-assisted synthesis .
How do solvent polarity and pH impact the stability of this compound in solution?
Q. Advanced
- Polar solvents : Acetonitrile and DMSO stabilize the oxadiazole ring via dipole interactions but may accelerate hydrolysis at high temperatures .
- pH effects : Degradation occurs in acidic conditions (pH < 3) due to protonation of the oxadiazole nitrogen, while alkaline conditions (pH > 10) promote amine oxidation .
- Stability protocols : Store in anhydrous ethanol at 4°C, with periodic NMR monitoring .
What mechanistic insights explain the compound’s antimicrobial activity, and how can resistance be mitigated?
Q. Advanced
- Mode of action : Disruption of bacterial cell membranes via lipid bilayer penetration (evidenced by fluorescence quenching assays) .
- Resistance mechanisms : Efflux pump upregulation (e.g., in E. coli). Strategies:
- Combination therapy : Co-administer with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .
- Structural tweaks : Introduce bulky substituents to hinder pump recognition .
How can researchers validate the compound’s pharmacokinetic properties in preclinical models?
Q. Advanced
- ADME profiling :
- Absorption : Caco-2 cell monolayers assess intestinal permeability .
- Metabolism : Liver microsome assays identify CYP450-mediated degradation .
- In vivo studies : Radiolabeled analogs track bioavailability in rodent models .
What computational tools are recommended for predicting the compound’s reactivity in novel synthetic pathways?
Q. Advanced
- DFT calculations : Model transition states for cyclization reactions (e.g., activation energies ~25 kcal/mol) .
- Retrosynthetic software : Tools like Synthia propose routes using commercially available precursors .
- Machine learning : Predict reaction yields based on solvent polarity and catalyst combinations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
